Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
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Overview
Description
. It is a member of the nitroimidazole class of compounds, which are known for their antimicrobial properties. Azomycin has been used as a lead compound for the development of various synthetic nitroimidazoles, including metronidazole, which is widely used to treat anaerobic bacterial and protozoal infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azomycin can be synthesized through several methods. One common synthetic route involves the nitration of imidazole. The reaction typically requires a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2-nitroimidazole product .
Another method involves the use of biocatalysis. An efficient N-oxygenase enzyme from Saccharothrix sp. has been characterized for its ability to catalyze the transformation of 2-aminoimidazole to azomycin. This biocatalytic method offers a more environmentally friendly alternative to traditional chemical synthesis .
Industrial Production Methods
Industrial production of azomycin typically involves large-scale chemical synthesis using the nitration method. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products. The biocatalytic method is also being explored for industrial applications due to its potential for lower environmental impact and higher specificity .
Chemical Reactions Analysis
Types of Reactions
Azomycin undergoes various chemical reactions, including:
Substitution: Azomycin can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product of reduction is the corresponding amine derivative of azomycin.
Oxidation: Oxidation can yield various products, including nitroso and hydroxylamine derivatives.
Substitution: Substitution reactions can produce a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Azomycin exerts its effects primarily through the reduction of its nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can cause DNA damage and inhibit DNA synthesis, leading to cell death. The molecular targets of azomycin include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Azomycin is similar to other nitroimidazole compounds, such as metronidazole, tinidazole, and benznidazole. These compounds share a common nitroimidazole core structure and exhibit antimicrobial properties. azomycin is unique in its natural origin and its specific activity against hypoxic cells .
List of Similar Compounds
Properties
CAS No. |
107553-81-1 |
---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 4-(2-cyanopropan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-13)14-10-6-4-9(5-7-10)11(15)16-3/h4-7,14H,1-3H3 |
InChI Key |
UKRKHFCSBQHMHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
Synonyms |
METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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